Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate

Description

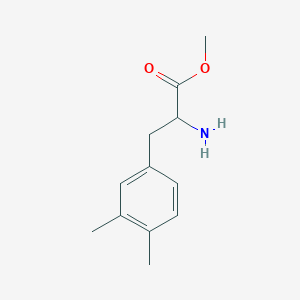

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is an ester derivative featuring a 2-amino propanoate backbone substituted with a 3,4-dimethylphenyl group. The compound’s structure includes a methyl ester group, an amino group at the α-position, and a meta- and para-dimethylated aromatic ring. This configuration confers moderate lipophilicity due to the electron-donating methyl groups, which may influence its solubility and stability in organic solvents . Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or demand .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,4-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3 |

InChI Key |

LPJNTMUJZOQQED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate typically involves the esterification of 2-amino-3-(3,4-dimethylphenyl)propanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of solid acid catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Based on the search results, information on the applications of "Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate" is limited. However, some information can be gleaned from the available data regarding similar compounds and their applications.

(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral amino acid derivative with a methyl ester and an amino group attached to a branched carbon chain, making it a candidate for various biological applications. The 2,4-dimethylphenyl substituent gives it unique chemical properties and biological activities.

Potential Applications

- Biocatalysis This compound can be used in the synthesis of short-chain chiral amines via biocatalytic processes using amine dehydrogenases (AmDHs). Conversions of up to 97.1% at 50 mM have been achieved with moderate to high enantioselectivities.

- Antioxidant Properties It can scavenge free radicals, offering potential protective effects against oxidative stress.

- Antimicrobial Activity It may possess antimicrobial properties, making it a candidate for further pharmacological exploration.

- Neuroprotective Effects Derivatives of similar structures have demonstrated neuroprotective effects in various models, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and inferred properties of Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate and related compounds:

Physicochemical and Reactivity Differences

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to nitro- or hydroxyl-substituted analogs. This property may limit its utility in aqueous systems but enhance compatibility with lipid-rich environments .

- Reactivity: The nitro group in (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate facilitates reduction to an amine (e.g., using sodium borohydride), a pathway less accessible in the dimethyl-substituted compound due to the absence of reducible groups .

- Solubility : Hydrochloride salts of hydroxylated analogs (e.g., 3728-20-9) exhibit higher water solubility, making them preferable for drug formulation, whereas the target compound’s neutral ester form may require organic solvents .

Biological Activity

Methyl 2-amino-3-(3,4-dimethylphenyl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various molecular targets. The amino group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the dimethylphenyl group enhances binding affinity through hydrophobic interactions. This leads to modulation of target activities and subsequent biological effects.

2. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts as a non-competitive inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for bacterial fatty acid synthesis. This inhibition can potentially lead to new antibiotic developments.

3. Neurological Effects

This compound has been investigated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and neurodegenerative diseases. The presence of the dimethylphenyl moiety is believed to enhance its affinity for receptors involved in these pathways.

4. Anticancer Potential

Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116), indicating promising anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antibacterial | Non-competitive inhibitor of ENR | |

| Neurological | Potential effects on neurotransmitter systems | |

| Anticancer | Cytotoxic effects observed in preliminary studies |

Case Study: Anticancer Activity

A study by El Rayes et al. synthesized a series of compounds based on this compound derivatives, revealing significant antiproliferative activity against HCT-116 cells. The most potent compounds exhibited IC50 values as low as 0.12 mg/mL, highlighting the compound's potential in cancer therapy .

Case Study: Neuroprotective Effects

In exploring neuroprotective properties, derivatives resembling this compound were found to exhibit protective effects against oxidative stress in neuronal models. These findings suggest that this compound could be further investigated for its role in treating conditions like Alzheimer's disease.

Q & A

Q. How to address discrepancies in reported melting points or spectroscopic data?

- Resolution Steps :

Verify instrument calibration (e.g., DSC for melting points, NMR spectrometer shimming) .

Cross-reference with high-purity reference standards (e.g., USP/EP-grade materials) .

Confirm polymorphic forms via powder XRD, as different crystal structures can alter physical properties .

Methodological Tables

Q. Table 1: Common Reaction Conditions for Esterification

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–25°C | Minimizes racemization | |

| Solvent | DMF or THF | Enhances solubility | |

| Reaction Time | 12–24 hours | Ensures completion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.